molecular formula C7H12O5 B3423786 4-(2-Methoxyethoxy)-4-oxobutanoic acid CAS No. 31961-02-1

4-(2-Methoxyethoxy)-4-oxobutanoic acid

Cat. No. B3423786
CAS RN: 31961-02-1
M. Wt: 176.17 g/mol
InChI Key: CKCOHXVHUGFEHI-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethoxy)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 935678-17-4 . It is a liquid at room temperature .

Safety and Hazards

The safety data sheet for “4-(2-Methoxyethoxy)-4-oxobutanoic acid” indicates that it has hazard statements H315, H318, H335 . These correspond to causing skin irritation, causing serious eye damage, and may cause respiratory irritation, respectively .

Future Directions

The compound “2-(2-Methoxyethoxy)acetic acid” has been studied as a urinary biomarker of exposure for jet fuel JP-8 . This suggests potential future directions in the use of similar compounds like “4-(2-Methoxyethoxy)-4-oxobutanoic acid” in biomarker research or other related fields.

properties

IUPAC Name

4-(2-methoxyethoxy)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCOHXVHUGFEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31961-02-1
Record name Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31961-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70288717
Record name 4-(2-methoxyethoxy)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6946-89-0, 31961-02-1
Record name NSC57376
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(3-carboxy-1-oxopropyl)-.omega.-methoxy-
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Record name 4-(2-methoxyethoxy)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(3-carboxy-1-oxopropyl)-.omega.-methoxy-
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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